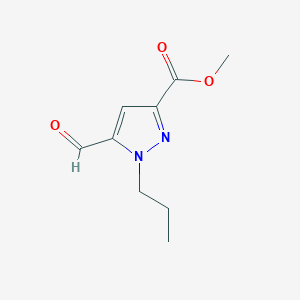

methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-formyl-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-4-11-7(6-12)5-8(10-11)9(13)14-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFJFKNBOCNKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. This reaction can be catalyzed by various reagents, including palladium, under ambient pressure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as SnCl2 and NaOAc .

Industrial Production Methods

Industrial production methods for this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70. This method offers a simple reaction workup and presents valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Herbicide Development

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of agrochemicals, particularly herbicides. These herbicides are crucial for controlling unwanted plant growth and enhancing crop yields. Research has indicated that derivatives of pyrazole compounds exhibit effective herbicidal activity against various weed species, contributing to sustainable agricultural practices .

Pharmaceutical Development

Therapeutic Agents

This compound has been explored as an intermediate in the production of various pharmaceuticals. Studies highlight its potential in developing medications targeting specific health conditions, including anti-inflammatory and anti-cancer agents. For instance, fused pyrazole derivatives have been shown to possess significant pharmacological activities, including protein kinase inhibition and antioxidant properties .

Case Study: Antimicrobial Activity

A study focusing on novel pyrazolone derivatives demonstrated that synthesized compounds exhibited moderate antibacterial activity. These results suggest that this compound could be a precursor in developing new antibiotics .

Material Science

Advanced Materials Synthesis

In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. Its unique chemical properties enable the creation of durable products with enhanced functionalities. Research indicates that incorporating pyrazole compounds into polymer matrices improves thermal stability and mechanical properties .

Analytical Chemistry

Detection and Quantification

The compound is employed in analytical methods for detecting and quantifying other substances. Its role as a standard reference material aids researchers in environmental monitoring and quality control processes. Techniques such as high-performance liquid chromatography (HPLC) have utilized derivatives of this compound to improve the accuracy of analyses in complex mixtures .

Biochemistry

Metabolic Pathway Studies

In biochemistry, this compound is used in biochemical assays to study metabolic pathways and enzyme activities. Understanding these pathways is crucial for drug discovery and development, particularly in identifying potential drug targets for various diseases .

Summary Table of Applications

| Field | Application | Examples/Outcomes |

|---|---|---|

| Agricultural Chemistry | Herbicide development | Effective against various weed species; enhances crop yields |

| Pharmaceutical Development | Intermediate for therapeutic agents | Potential anti-inflammatory and anti-cancer agents; moderate antibacterial activity |

| Material Science | Synthesis of advanced materials | Improved thermal stability and mechanical properties in polymers |

| Analytical Chemistry | Detection and quantification methods | Utilized as standard reference material in HPLC |

| Biochemistry | Studies on metabolic pathways and enzyme activities | Insights into drug targets for disease treatment |

Mechanism of Action

The mechanism of action of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may interact with the aryl hydrocarbon receptor, suppressing osteoblast proliferation and differentiation through the activation of the ERK signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.

5-Methyl-1H-pyrazole: Lacks the formyl and carboxylate groups, making it less complex.

Uniqueness

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by research findings and data tables.

Overview of Biological Activity

This compound has been investigated for several biological activities, including:

- Antiviral Properties : Preliminary studies indicate potential antiviral effects, although specific mechanisms are still under investigation.

- Anticancer Activity : Research suggests that this compound may inhibit cancer cell proliferation through various pathways, including enzyme inhibition and modulation of signaling pathways .

- Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against various pathogens, with effective minimum inhibitory concentrations (MICs) reported .

The mechanism of action of this compound involves interaction with specific molecular targets:

-

Enzyme Inhibition : It may act as an inhibitor for enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial DNA replication and folate metabolism respectively .

Enzyme Target IC50 Range (µM) DNA Gyrase 12.27 - 31.64 Dihydrofolate Reductase 0.52 - 2.67 - Signaling Pathways : The compound can modulate signaling pathways, such as the ERK signaling pathway, potentially affecting cell proliferation and differentiation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated:

-

Inhibition Zones : Compounds exhibited inhibition zones ranging from 15 to 30 mm against various bacteria.

Compound ID Inhibition Zone (mm) 4a 25 5a 20 7b 30

Anticancer Properties

In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines:

- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately , indicating potent anticancer activity compared to standard treatments .

Applications in Drug Development

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting cancer and infectious diseases.

| Application Area | Potential Use |

|---|---|

| Antiviral Drugs | Development of new antiviral agents |

| Anticancer Drugs | Synthesis of novel anticancer compounds |

| Antimicrobial Agents | Formulation of new antibiotics |

Q & A

Q. What are the common synthetic routes for methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or 1,3-dielectrophiles. For compounds with formyl substituents, post-synthetic modifications (e.g., Vilsmeier-Haack formylation) are often employed. A one-pot synthesis approach, as demonstrated for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, can be adapted by substituting precursors to introduce the propyl and formyl groups . Optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., POCl₃ for formylation). Reaction progress should be monitored via TLC or HPLC to identify intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation be validated?

Key techniques include:

- ¹H/¹³C NMR : To confirm the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and formyl proton (δ ~9.8–10.2 ppm). Aromatic pyrazole protons typically resonate at δ 6.5–8.5 ppm .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) validate functional groups.

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions, as shown for structurally analogous pyrazoles . Cross-validate data with computational methods (e.g., DFT calculations for NMR chemical shifts) to address ambiguities.

Advanced Research Questions

Q. How does the formyl group at the 5-position influence the reactivity of this compound in nucleophilic addition reactions?

The formyl group enhances electrophilicity, making the compound susceptible to nucleophilic attacks (e.g., Grignard reagents or hydrazines). Steric hindrance from the propyl group at the 1-position may direct reactivity toward the 5-formyl site. For example, in Knoevenagel condensations, the formyl group can react with active methylene compounds to form α,β-unsaturated derivatives. Reaction kinetics can be studied via UV-Vis spectroscopy under varying pH and temperature conditions . Computational modeling (e.g., Fukui indices) predicts regioselectivity, which should be validated experimentally through product isolation and LC-MS analysis.

Q. What computational strategies are employed to predict the bioactivity of this compound, and how do docking results align with experimental data?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., kinases or enzymes). The formyl and ester groups may form hydrogen bonds with active-site residues. For example, pyrazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2); similar protocols can be applied . Validate computational predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Discrepancies between docking scores and experimental results may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations for refinement.

Q. What are the conflicting reports on the stability of this compound under varying storage conditions, and how can these discrepancies be resolved experimentally?

Some studies report decomposition of formyl-containing pyrazoles at >40°C, while others note stability under inert atmospheres. Conflicting data may arise from impurities or moisture sensitivity. Accelerated stability studies (ICH guidelines) can resolve this: store samples at 25°C/60% RH and 40°C/75% RH, then analyze degradation products via GC-MS or HPLC. Decomposition pathways (e.g., hydrolysis of the ester or formyl group) should be mapped, and stabilizers (e.g., antioxidants) tested .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported solubility and partition coefficients (logP) for this compound?

Discrepancies in logP values may stem from measurement methods (shake-flask vs. chromatographic) or solvent systems. Standardize protocols using HPLC-derived logP (e.g., ODS columns with octanol-saturated mobile phases). For solubility, use gravimetric analysis in buffered solutions (pH 1.2–7.4) to simulate physiological conditions. Conflicting data should be reconciled by reporting measurement conditions explicitly and cross-referencing with computational predictions (e.g., SwissADME) .

Methodological Guidance

Q. What strategies are recommended for optimizing the purification of this compound from complex reaction mixtures?

Use a combination of:

- Flash chromatography : Employ gradient elution (hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Test solvents like ethanol or acetonitrile to exploit differences in solubility between the product and impurities.

- HPLC-PDA : For final purity assessment (>98%), use a C18 column with UV detection at 254 nm.

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.